molecular formula C10H9NO4 B3150506 2-Methyl-3-nitrocinnamic acid CAS No. 69022-63-5

2-Methyl-3-nitrocinnamic acid

Cat. No.: B3150506
CAS No.: 69022-63-5
M. Wt: 207.18 g/mol
InChI Key: UGYGQUPNHYOWJW-AATRIKPKSA-N
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Description

2-Methyl-3-nitrocinnamic acid is an organic compound belonging to the cinnamic acid derivatives family It is characterized by the presence of a methyl group at the second position and a nitro group at the third position on the cinnamic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitrocinnamic acid can be achieved through several methods. One common approach involves the Perkin reaction, where aromatic aldehydes react with aliphatic carboxylic acids in the presence of bases such as sodium or potassium salts. Another method is the Knoevenagel-Doebner condensation, which involves the reaction of benzaldehyde with malonic acid in the presence of a weak base, followed by acid-catalyzed decarboxylation .

Industrial Production Methods: Industrial production of cinnamic acid derivatives, including this compound, often employs the Heck reaction, which involves the palladium-catalyzed coupling of aryl halides with alkenes. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-nitrocinnamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-Methyl-3-aminocinnamic acid.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-3-nitrocinnamic acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

2-Methyl-3-nitrocinnamic acid can be compared with other cinnamic acid derivatives, such as:

Properties

IUPAC Name

(E)-3-(2-methyl-3-nitrophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-7-8(5-6-10(12)13)3-2-4-9(7)11(14)15/h2-6H,1H3,(H,12,13)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYGQUPNHYOWJW-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1[N+](=O)[O-])/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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